

An In-Depth Technical Guide to O-Methylpodocarpic Acid

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Compound of Interest

Compound Name: *O-Methylpodocarpic acid*

CAS No.: 10037-26-0

Cat. No.: B164658

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Introduction: The Significance of a Versatile Diterpenoid Scaffold

Podocarpic acid, a naturally occurring tricyclic diterpenoid resin acid, stands as a cornerstone in the field of natural product chemistry.^[1] First isolated from the resin of various Podocarpus species, this chiral molecule has garnered significant attention not only for the diverse biological activities of its derivatives but also as a valuable chiral template for the stereoselective synthesis of more complex molecules.^{[2][3]} Among its many important derivatives is **O-Methylpodocarpic acid**, a compound where the phenolic hydroxyl group at position C-12 has been methylated. This modification significantly alters the molecule's polarity and hydrogen bonding capabilities, opening new avenues for pharmacological investigation and synthetic applications.

This guide provides a comprehensive technical overview of **O-Methylpodocarpic acid** (CAS No. 10037-26-0), detailing its chemical and physical properties, synthetic pathways, and known biological significance. We will also draw comparisons with its close analogue, Methyl O-methylpodocarpate, for which more extensive experimental data is available, to provide a holistic understanding for researchers, scientists, and drug development professionals.

Chemical Identity and Physicochemical Properties

O-Methylpodocarpic acid is systematically named (1S,4aS,10aR)-6-methoxy-1,4a-dimethyl-1,2,3,4,4a,9,10,10a-octahydrophenanthrene-1-carboxylic acid.[4] Its core structure is the rigid tricyclic podocarpane skeleton, featuring an aromatic C-ring. The methylation of the phenolic hydroxyl group distinguishes it from its parent compound, podocarpic acid.

Core Properties of O-Methylpodocarpic Acid

While extensive experimental data for **O-Methylpodocarpic acid** is not widely published, its fundamental properties have been established and are summarized in the table below. For comparative purposes, properties of the parent compound, Podocarpic Acid, and the related diester, Methyl O-methylpodocarpate, are also included where available.

Property	O-Methylpodocarpic Acid	Methyl O-methylpodocarpate	Podocarpic Acid
CAS Number	10037-26-0	1231-74-9	5947-49-9
Molecular Formula	C ₁₈ H ₂₄ O ₃	C ₁₉ H ₂₆ O ₃	C ₁₇ H ₂₂ O ₃
Molecular Weight	288.38 g/mol	302.41 g/mol	274.35 g/mol
Physical State	Solid	Solid	Solid
Melting Point	Data not available	124-126 °C	193-196 °C
Solubility	Insoluble in water; Soluble in organic solvents (e.g., DMSO, Methanol, Chloroform)	Water-insoluble	Soluble in DMSO (100 mg/mL)
Hydrogen Bond Donors	1	0	2
Hydrogen Bond Acceptors	3	3	3
Topological Polar Surface Area	46.5 Å ²	35.5 Å ²	57.5 Å ²

Data compiled from sources[1][2][4][5].

Synthesis and Characterization

The synthesis of **O-Methylpodocarpic acid** derivatives typically starts from crude podocarpic acid, which is readily available from natural sources.[2] The methylation of both the phenolic hydroxyl and the carboxylic acid groups can be achieved in a one-pot reaction to yield Methyl O-methylpodocarpate.

Experimental Protocol: Synthesis of Methyl O-methylpodocarpate

This protocol is a well-established method for the exhaustive methylation of podocarpic acid. The causality behind this one-pot approach lies in the use of a strong methylating agent, dimethyl sulfate, under basic conditions, which is reactive enough to methylate both the relatively acidic phenolic proton and the carboxylic acid proton.

Materials:

- Crude podocarpic acid
- Methanol
- Sodium hydroxide (NaOH)
- Dimethyl sulfate ((CH₃)₂SO₄)
- Ice
- Water
- Acetone

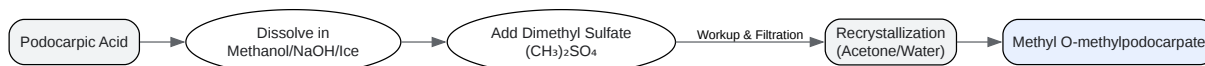
Procedure:

- Dissolve 250 g of crude podocarpic acid in a mixture of 500 mL of methanol, 250 g of ice, and 120 g of sodium hydroxide.
- Stir the mixture for 90 minutes. The solution will appear dark brown.

- Cool the solution to 15°C in an ice bath.
- Slowly add 215 mL of dimethyl sulfate in 10 mL portions over a 2-hour period with continuous stirring. This reaction is exothermic and must be kept cool to prevent overheating.
- Observe for solidification, which typically begins after the addition of approximately 80 mL of dimethyl sulfate.
- After the complete addition of dimethyl sulfate, allow the reaction mixture to warm to room temperature and let it stand overnight.
- Add 2 liters of water to the solidified mass, break it up, and filter it using a Buchner funnel.
- Wash the filtered solid thoroughly with water.
- For purification, warm the light-brown residue in water on a steam bath, re-filter, and then recrystallize from an acetone-water mixture. It is advisable to filter the hot acetone solution before adding water to remove any insoluble impurities like bark or twigs.
- The resulting product is Methyl O-methylpodocarbate, which appears as a fluffy white, water-insoluble solid.[2]

Note on Selective Synthesis: To obtain **O-Methylpodocarpic acid** (with a free carboxylic acid), a more selective synthesis strategy is required. This could involve protecting the carboxylic acid group (e.g., as a benzyl ester), methylating the phenolic hydroxyl group, and then selectively deprotecting the carboxylic acid. Alternatively, controlled hydrolysis of the methyl ester of Methyl O-methylpodocarbate could potentially yield the desired product, though this may also risk demethylation of the methoxy group under harsh conditions.

Visualization of the Synthesis Workflow



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Caption: Workflow for the synthesis of Methyl O-methylpodocarpate.

Spectroscopic Characterization of Methyl O-methylpodocarpate

The characterization of the synthesized product is crucial for verifying its structure and purity. Below are the reported spectral data for Methyl O-methylpodocarpate, which serve as a valuable reference.

- **Infrared (IR) Spectroscopy:** The IR spectrum (KBr) shows characteristic peaks at 1710 cm^{-1} (C=O stretch of the ester), 1605 and 1500 cm^{-1} (C=C stretching of the aromatic ring), and 1465 cm^{-1} .^[2] For **O-Methylpodocarpic acid**, one would expect a broad O-H stretching band for the carboxylic acid around $2500\text{-}3300\text{ cm}^{-1}$ and a C=O stretch around 1700 cm^{-1} .
- **^1H Nuclear Magnetic Resonance (NMR) Spectroscopy:** The ^1H NMR spectrum (in CDCl_3) provides key structural information. The signals are assigned as follows: δ 1.05 (3H, singlet, C(15)-H₃), 1.29 (3H, singlet, C(17)-H₃), 3.66 (3H, singlet, ester -OCH₃), 3.78 (3H, singlet, ether -OCH₃), and 6.82 (3H, multiplet, Ar-H).^[2] For **O-Methylpodocarpic acid**, the signal for the ester methyl group at 3.66 ppm would be absent, and a broad singlet for the carboxylic acid proton (-COOH) would be expected further downfield (typically >10 ppm), which would be exchangeable with D_2O .
- **Mass Spectrometry (MS):** The mass spectrum shows a molecular ion peak (M^+) at m/z 302, corresponding to the molecular weight of Methyl O-methylpodocarpate. A prominent fragment is observed at m/z 227.^[2] For **O-Methylpodocarpic acid**, the molecular ion peak would be expected at m/z 288.

Biological Significance and Research Applications

The modification of the podocarpic acid scaffold has led to a wide array of derivatives with significant biological activities. This structural diversity makes the class of compounds highly attractive for drug discovery programs.

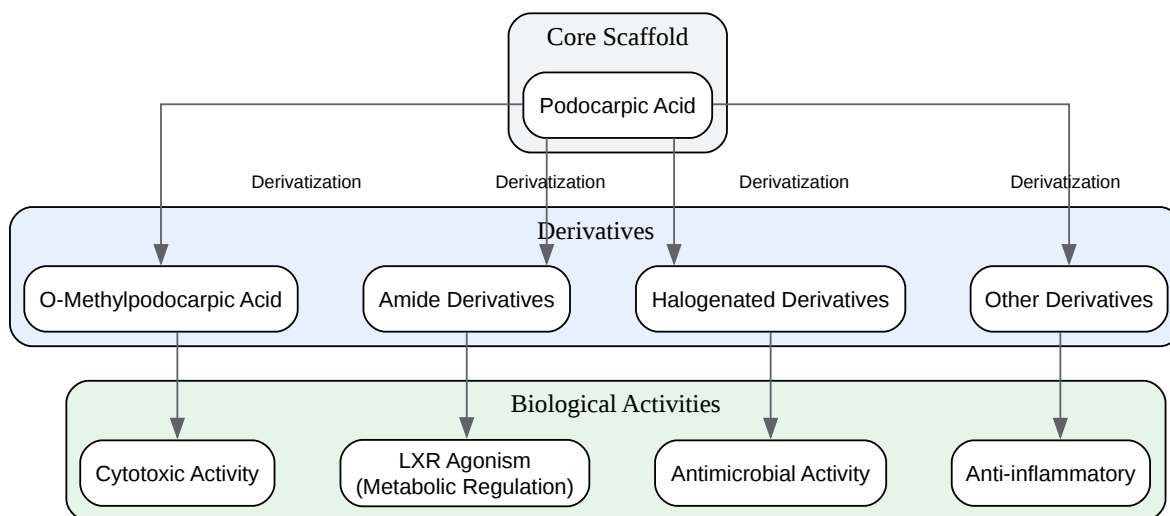
Established Biological Activities of Podocarpic Acid Derivatives

Research has shown that derivatives of podocarpic acid possess a broad spectrum of pharmacological properties, including:

- **Antibacterial and Antifungal Activity:** The core hydrophobic structure allows for interaction with microbial cell membranes.
- **Anti-inflammatory Properties:** Certain derivatives have shown potential in modulating inflammatory pathways.
- **Antileukemic and Cytotoxic Activity:** The potential to induce apoptosis in cancer cell lines has been a key area of investigation.^[6]
- **Metabolic Regulation:** Some amide derivatives of podocarpic acid have been identified as potent agonists for Liver X receptors (LXR α and LXR β), which are important regulators of cholesterol and fatty acid metabolism, suggesting potential applications in treating atherosclerosis.

Specifically for **O-Methylpodocarpic acid**, it has been reported to exhibit cytotoxic effects on human epithelial and fibroblast cells.^[7] This finding aligns with the broader cytotoxic potential of the podocarpane scaffold and suggests that **O-Methylpodocarpic acid** itself is a promising candidate for further investigation in oncology and related fields.

Visualization of Biological Activities



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Caption: Relationship between Podocarpic Acid, its derivatives, and their associated biological activities.

Conclusion

O-Methylpodocarpic acid represents a significant and versatile derivative of the natural product podocarpic acid. Its unique physicochemical properties, resulting from the methylation of the phenolic hydroxyl group, make it a compound of interest for further synthetic and pharmacological exploration. While detailed experimental data for **O-Methylpodocarpic acid** itself are limited in the public domain, the extensive information available for its close analogue, Methyl O-methylpodocarpace, provides a robust framework for its synthesis and characterization. The established cytotoxic effects of **O-Methylpodocarpic acid**, coupled with the wide range of biological activities demonstrated by other podocarpic acid derivatives, underscore its potential as a lead compound in drug development. This guide serves as a foundational resource for scientists aiming to harness the potential of this valuable diterpenoid scaffold.

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